molecular formula C26H27N5O2 B10860538 Msd-M1pam-NC

Msd-M1pam-NC

Cat. No.: B10860538
M. Wt: 441.5 g/mol
InChI Key: ASAKPTPDFNXOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for MSD-M1PAM-NC are not explicitly detailed in the available literature. it is known that the compound is part of a collection of chemical probes developed through collaborative efforts between industry and academia . Industrial production methods likely involve standard organic synthesis techniques, including multi-step reactions, purification processes, and characterization using techniques such as NMR and mass spectrometry.

Chemical Reactions Analysis

MSD-M1PAM-NC, as a positive allosteric modulator, primarily interacts with its target receptor CHRM1 its interaction with CHRM1 suggests that it may undergo conformational changes that enhance the receptor’s response to acetylcholine .

Scientific Research Applications

MSD-M1PAM-NC has several scientific research applications:

Mechanism of Action

MSD-M1PAM-NC exerts its effects by binding to an allosteric site on the CHRM1 receptor. This binding enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself. The molecular targets involved include the CHRM1 receptor, and the pathways influenced are those related to cholinergic signaling .

Comparison with Similar Compounds

MSD-M1PAM-NC is unique in its high potency and selectivity for CHRM1. Similar compounds include other positive allosteric modulators of muscarinic receptors, such as BQCA and LY593093. this compound stands out due to its superior selectivity and potency, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

1-[[4-oxo-3-(pyrrolidine-1-carbonyl)quinolizin-1-yl]methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C26H27N5O2/c27-19-26(23-8-1-3-11-28-23)9-15-29(16-10-26)18-20-17-21(24(32)30-12-5-6-13-30)25(33)31-14-4-2-7-22(20)31/h1-4,7-8,11,14,17H,5-6,9-10,12-13,15-16,18H2

InChI Key

ASAKPTPDFNXOQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C3C=CC=CN3C2=O)CN4CCC(CC4)(C#N)C5=CC=CC=N5

Origin of Product

United States

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